Amino-PEG8-t-Boc-Hydrazide

概要

説明

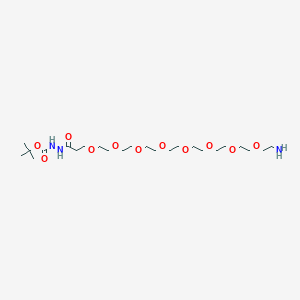

Amino-PEG8-t-Boc-Hydrazide is a compound that features an amino group and a Boc-protected hydrazide. The hydrophilic polyethylene glycol (PEG) spacer enhances its solubility in aqueous media. This compound is primarily used as a crosslinker in various chemical and biological applications .

準備方法

Synthetic Routes and Reaction Conditions

Amino-PEG8-t-Boc-Hydrazide is synthesized through a series of chemical reactions involving the attachment of an amino group and a Boc-protected hydrazide to a PEG chain. The Boc group can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications .

化学反応の分析

Reaction Types and Mechanisms

Amino-PEG8-t-Boc-Hydrazide participates in two primary reaction pathways:

Amine-Mediated Reactions

The primary amine reacts with:

- Carboxylic acids : Forms stable amide bonds via carbodiimide-mediated coupling (e.g., EDC/NHS).

- Activated NHS esters : Directly conjugates to form amides without additional coupling agents .

Example Reaction :

Hydrazide Reactivity Post-Deprotection

The Boc group is removed under mild acidic conditions (e.g., 50% TFA in DCM), exposing the hydrazide, which reacts with:

- Aldehydes : Forms hydrazone bonds at pH 5–7 .

- Ketones : Less reactive due to steric hindrance but feasible under optimized conditions.

Example Reaction :

Key Reaction Parameters

| Reaction Type | Reagents/Conditions | Kinetic Rate (Relative) | Stability of Product |

|---|---|---|---|

| Amide bond formation | EDC, NHS, pH 7–8, RT | Fast (~30 min) | Highly stable (biological) |

| Hydrazone bond formation | Aldehyde, pH 5–7, RT | Moderate (~2–4 hrs) | Acid-labile (cleavable) |

| Boc deprotection | 50% TFA/DCM, 30 min, RT | Rapid (~15 min) | N/A |

Bioconjugation

- Antibody-drug conjugates (ADCs) : The hydrazide forms pH-sensitive linkages with oxidized antibody glycans, enabling controlled drug release in acidic tumor microenvironments .

- Surface functionalization : Immobilizes biomolecules (e.g., proteins) on cobalt chromium surfaces for medical device coatings .

Drug Delivery

- PROTACs : The PEG spacer enhances solubility, while hydrazone bonds allow lysosomal degradation of targeted proteins .

Comparative Reactivity

| Feature | This compound | Azido-PEG8-t-Boc-Hydrazide |

|---|---|---|

| Functional Groups | Amine, Boc-hydrazide | Azide, Boc-hydrazide |

| Primary Reactivity | Amide/hydrazone bonds | Click chemistry (CuAAC) |

| Stability | Hydrazone: pH-sensitive | Triazole: Highly stable |

Optimization Strategies

- Solubility : The PEG₈ spacer ensures aqueous solubility (>50 mg/mL in water) .

- Selectivity : Boc protection prevents premature hydrazide reactivity during storage.

Limitations and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Hydrazone instability | Use stabilizing additives (e.g., aniline) |

| Boc cleavage variability | Standardize acidic conditions (50% TFA) |

科学的研究の応用

Scientific Research Applications

Amino-PEG8-t-Boc-hydrazide has a broad range of applications across different scientific fields:

Bioconjugation

The compound is extensively used as a crosslinker in the synthesis of complex biomolecular structures. It facilitates the modification of proteins and antibodies, allowing for targeted delivery and improved efficacy in therapeutic contexts.

Drug Delivery Systems

This compound enhances the pharmacokinetics of therapeutic agents by improving their solubility and bioavailability. This property is crucial for developing effective drug delivery systems that require high solubility in physiological conditions.

Materials Science

The compound is applied in the production of advanced materials with specific functional properties. Its ability to modify surfaces through covalent bonding enables the creation of functionalized materials for various industrial applications.

Case Study 1: Antibody Immobilization

In a study focused on vascular grafts, this compound was used as a linker to immobilize antibodies onto cobalt chromium discs. After deprotecting the Boc group, antibodies were successfully conjugated, resulting in surfaces that supported endothelial cell growth and specifically bound CD34+ cells. This application demonstrates its potential in enhancing endothelialization on vascular prostheses .

Case Study 2: PROTAC Technology

Research involving proteolysis targeting chimeras (PROTACs) utilized this compound to create linkers that facilitated targeted degradation of specific proteins involved in cancer pathways. Modifying these linkers enhanced selectivity and potency against cancer cell lines, highlighting the compound's relevance in developing novel anticancer therapies .

作用機序

The mechanism of action of Amino-PEG8-t-Boc-Hydrazide involves the reactivity of its amino and hydrazide groups. The amino group can form covalent bonds with carboxylic acids and activated NHS esters, while the hydrazide group, once deprotected, can react with carbonyl compounds. These reactions facilitate the formation of stable conjugates and crosslinked structures .

類似化合物との比較

Similar Compounds

Amino-PEG4-t-Boc-Hydrazide: Similar structure but with a shorter PEG spacer.

Amino-PEG12-t-Boc-Hydrazide: Similar structure but with a longer PEG spacer

Uniqueness

Amino-PEG8-t-Boc-Hydrazide is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring both high solubility and efficient crosslinking .

生物活性

Amino-PEG8-t-Boc-Hydrazide is a synthetic compound that combines a polyethylene glycol (PEG) moiety with an amino group and a tert-butyloxycarbonyl (Boc)-protected hydrazide. This compound is notable for its versatile applications in bioconjugation, drug delivery, and as a crosslinker in various biochemical contexts. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

- Molecular Formula : C24H49N3O11

- Molecular Weight : 555.7 g/mol

- CAS Number : 1334169-96-8

- Functional Groups :

- Amino group (NH2)

- Boc-protected hydrazide

- PEG spacer

The hydrophilic nature of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for biological applications .

This compound operates primarily through its reactive amino and hydrazide groups. The following points summarize its mechanism:

- Reactivity : The amino group can react with various electrophiles, including carboxylic acids and activated NHS esters, facilitating the formation of stable linkages .

- Deprotection : Under mild acidic conditions, the Boc group can be removed, converting the compound into a reactive hydrazide that can couple with carbonyl groups (aldehydes and ketones) to form hydrazone linkages .

- Bioconjugation : This property allows for the modification of biomolecules, enhancing their solubility and stability for therapeutic applications .

Applications in Research and Medicine

This compound has been utilized in various scientific investigations:

- Crosslinking Agents : It serves as a crosslinker in the synthesis of complex biomolecular structures.

- Drug Delivery Systems : Enhances the pharmacokinetics of therapeutic agents by improving their solubility and bioavailability.

- Biomolecule Modification : Used to modify proteins and antibodies, allowing for targeted delivery and improved efficacy in therapeutic contexts .

1. Antibody Immobilization

A study demonstrated the use of this compound as a linker for immobilizing antibodies onto surfaces such as cobalt chromium discs. After deprotection of the Boc group, antibodies were successfully conjugated, resulting in surfaces that supported endothelial cell growth and specifically bound CD34+ cells. This application highlights its potential in vascular grafts and tissue engineering .

2. PROTAC Technology

In research focused on proteolysis targeting chimeras (PROTACs), this compound was employed to create linkers that facilitated targeted degradation of specific proteins involved in cancer pathways. The study showcased how modifying these linkers could enhance selectivity and potency against cancer cell lines, demonstrating the compound's relevance in developing novel anticancer therapies .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Key Functional Groups | Application Area |

|---|---|---|---|

| This compound | 555.7 g/mol | NH2, Boc-protected hydrazide | Drug delivery, bioconjugation |

| Azido-PEG8-t-Boc-Hydrazide | Similar | Azido group | Click chemistry applications |

| Amino-PEG8-Hydrazide | Similar | NH2 | General bioconjugation |

This table illustrates how this compound compares to related compounds, emphasizing its unique properties that facilitate diverse applications in biochemical research.

特性

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49N3O11/c1-24(2,3)38-23(29)27-26-22(28)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-25/h4-21,25H2,1-3H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXIUVNZWFPOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。